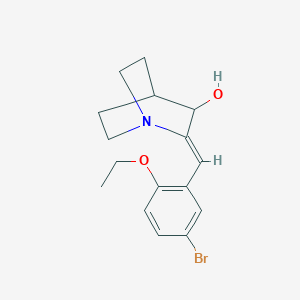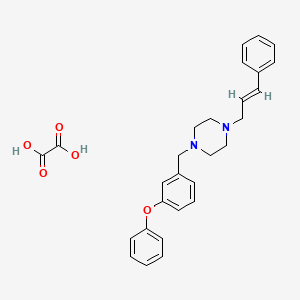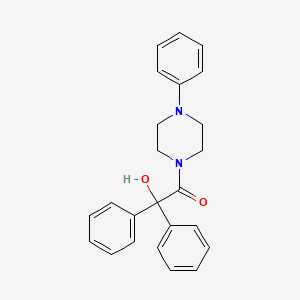![molecular formula C28H34FN3O5 B5500296 1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)
1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The compound under discussion is synthesized through various chemical reactions, involving key steps such as coupling and reductive amination, indicating a complex synthesis process. For example, the synthesis of related compounds involves the coupling of 4-(4-fluorobenzyl)piperidine with corresponding oxalamic acid, leading to compounds with specific targeting properties (Labas et al., 2009). Another approach involves condensation reactions between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis The structural analysis reveals that these compounds often crystallize in specific systems, with detailed analysis available through techniques like X-ray diffraction, indicating precise molecular geometry and intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties The chemical properties of these compounds are explored through their reactions, such as the formation of [11C]benzimidazolone ring via reaction of [11C]phosgene with phenylenediamine precursor (Labas et al., 2009), and their interactions with monoamine transporters revealing structure-activity relationships (Kolhatkar et al., 2003).
Physical Properties Analysis The physical properties, such as crystal system, space group, and lattice parameters, are characterized through crystallography, offering insights into the compound's stability and interactions within the crystal lattice. For instance, certain compounds exhibit specific crystal systems and intermolecular interactions that stabilize their structure (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis Chemical properties, including reactivity and binding affinity, are determined through various assays, highlighting the compound's potential biological activity. For example, the compound's interaction with monoamine transporters reveals its potential efficacy and selectivity towards certain receptors (Kolhatkar et al., 2003).
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Neurological Studies
The compound has been explored for its potential in radiosynthesis, specifically aimed at in vivo imaging of the NR2B NMDA receptor system through positron emission tomography (PET). This application is crucial for studying neurological conditions and the effects of various compounds on the brain (Labas et al., 2009).
Development of Non-opiate Analgesic Agents
Research has also focused on derivatives of this compound for their safety and analgesic efficacy, indicating its potential as a potent, rapid-acting non-opioid and non-antiinflammatory analgesic. This highlights its importance in the development of new pain management therapies (Viaud et al., 1995).
Antimicrobial Agent Research
Further applications include the synthesis of novel compounds derived from this chemical structure, showing moderate to good antimicrobial activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. This indicates its potential use in developing new antimicrobial agents (Jadhav et al., 2017).
Analytical and Quality Control Applications
The compound has been involved in analytical studies, such as the development of sensitive high-performance liquid chromatographic assay methods for quality control and stability studies of new agents being developed for cardiovascular disorders (Dwivedi et al., 2003).
Exploration in Serotonin Receptor Antagonism
It has been studied for its antagonist activity at serotonin receptors, with implications for understanding and treating various psychiatric and neurological disorders. This research area explores the compound's impact on serotonergic neurotransmission and its potential therapeutic applications (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O.C2H2O4/c27-25-10-8-23(9-11-25)21-29-15-12-24(13-16-29)26(31)30-19-17-28(18-20-30)14-4-7-22-5-2-1-3-6-22;3-1(4)2(5)6/h1-11,24H,12-21H2;(H,3,4)(H,5,6)/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFVAKWYAHLGSJ-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)CC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)
![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)
![1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)

![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)